Cyclohexyl(4-fluorophenyl)methanol Cyclohexyl(4-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 259672-47-4
VCID: VC13376785
InChI: InChI=1S/C13H17FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
SMILES: C1CCC(CC1)C(C2=CC=C(C=C2)F)O
Molecular Formula: C13H17FO
Molecular Weight: 208.27 g/mol

Cyclohexyl(4-fluorophenyl)methanol

CAS No.: 259672-47-4

Cat. No.: VC13376785

Molecular Formula: C13H17FO

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl(4-fluorophenyl)methanol - 259672-47-4

Specification

CAS No. 259672-47-4
Molecular Formula C13H17FO
Molecular Weight 208.27 g/mol
IUPAC Name cyclohexyl-(4-fluorophenyl)methanol
Standard InChI InChI=1S/C13H17FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
Standard InChI Key MXEPELBACCDQRP-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=CC=C(C=C2)F)O
Canonical SMILES C1CCC(CC1)C(C2=CC=C(C=C2)F)O

Introduction

Cyclohexyl(4-fluorophenyl)methanol is an organic compound that combines a cyclohexyl group with a 4-fluorophenyl moiety attached to a methanol group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Synthesis Methods

The synthesis of Cyclohexyl(4-fluorophenyl)methanol typically involves several steps, including the reaction of appropriate starting materials like cyclohexylmagnesium bromide with 4-fluorobenzaldehyde. This process can be optimized using various catalysts and conditions to enhance yield and purity.

Comparison with Similar Compounds

Compound NameStructureNotable Characteristics
(3-Chloro-4-fluorophenyl)(cyclohexyl)methanolContains chlorine and fluorine on the phenyl ringExhibits enhanced reactivity and potential biological activity due to halogen substitutions.
Cyclohexyl (2-bromo-4-fluorophenyl)methanolFeatures bromine and fluorine on the phenyl ringKnown for its unique combination of halogens, enhancing its reactivity and biological interactions.
(1-(4-Fluorophenyl)cyclohexyl)methanolSimilar structure with only fluorine on the phenyl ringLess reactive compared to halogenated analogs but retains potential biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator